amine CAS No. 946343-81-3](/img/structure/B2837312.png)
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-fluorophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-fluorophenyl)amine is a useful research compound. Its molecular formula is C18H19FN6O and its molecular weight is 354.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photophysical Properties
Research has explored the photophysical properties of compounds similar to "2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine". For example, a study on borondipyrromethene analogues, which share some structural similarities, demonstrated variations in fluorescence quantum yields and lifetimes based on solvent polarity and the strength of the electron withdrawing group (Qin et al., 2005).
Organic Light-Emitting Device Applications
Research on 1,8-naphthalimide derivatives, which are structurally related, has shown potential in standard-red organic light-emitting device (OLED) applications. These compounds exhibit properties like red emission and reduced concentration quenching, making them promising for OLED technology (Luo et al., 2015).
Synthesis and Medicinal Chemistry
Research has been conducted on the synthesis of derivatives and analogues of similar compounds, exploring their potential in medicinal chemistry. For instance, studies on 4-aminoquinoline derivatives have shown effectiveness against human breast tumor cell lines, suggesting potential in developing anticancer agents (Zhang et al., 2007).
Application in Fluoride Sensing
Studies have also looked into the use of related compounds in fluorescence and fluoride sensing. This research indicates the potential of these compounds in detecting and measuring fluoride levels in various environments (Ko et al., 2013).
Environmental Applications
Research into atmospheric emissions and environmental impact has included compounds with structural similarities, focusing on their degradation products and environmental emissions (Languille et al., 2021).
Novel Sensor Development
There has been progress in developing novel sensors using related compounds, particularly in colorimetric and fluorogenic sensors for metal ions in neutral water environments. This research demonstrates the versatility of these compounds in various sensor applications (Das et al., 2012).
These studies illustrate the diverse applications of "2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-ylamine" and its analogues, ranging from OLED technology and medicinal chemistry to environmental sensing and photophysical research.
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJMHHVAXAAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
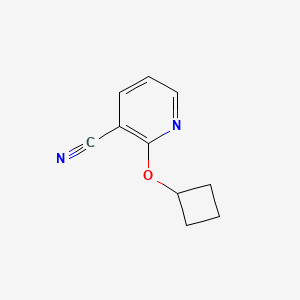
![2-(Ethylthio)-8-(mesitylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837234.png)

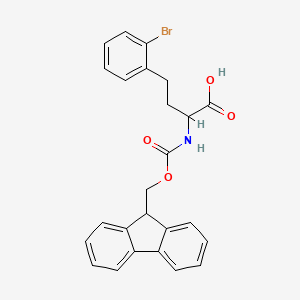

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)
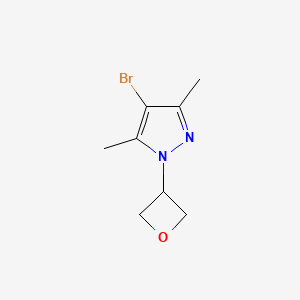
![2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2837244.png)
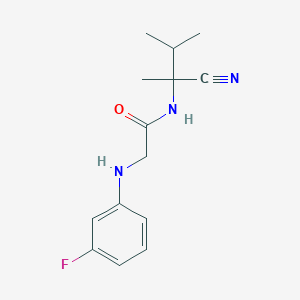
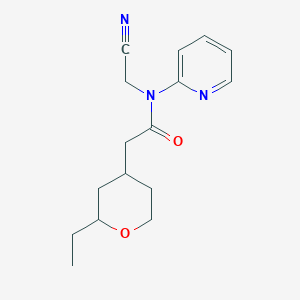
![1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837248.png)
![N,N-diethyl-2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2837249.png)
![N-[(1-Methylcyclopropyl)methyl]-N-(3-pyrazol-1-ylpropyl)prop-2-enamide](/img/structure/B2837251.png)
![7-(4-Chlorophenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2837252.png)
